molecular formula C13H23NS B13285721 (2-Ethylhexyl)(thiophen-2-ylmethyl)amine

(2-Ethylhexyl)(thiophen-2-ylmethyl)amine

Cat. No.: B13285721
M. Wt: 225.40 g/mol
InChI Key: FUXRFOHPXDHALM-UHFFFAOYSA-N
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Description

(2-Ethylhexyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C13H23NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amine group attached to a 2-ethylhexyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethylhexyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophene derivatives with amines under controlled conditions. One common method is the alkylation of thiophene-2-carbaldehyde with 2-ethylhexylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylhexyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

(2-Ethylhexyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-ethylhexyl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: Similar structure but lacks the 2-ethylhexyl chain.

    Thiophene-2-carbaldehyde: Contains an aldehyde group instead of an amine.

    2-Ethylhexylamine: Lacks the thiophene ring.

Uniqueness

(2-Ethylhexyl)(thiophen-2-ylmethyl)amine is unique due to the combination of the thiophene ring and the 2-ethylhexyl chain. This structure imparts specific chemical and physical properties that are not present in the similar compounds listed above. For example, the presence of the thiophene ring can enhance the compound’s electronic properties, making it useful in the development of organic semiconductors .

Properties

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

2-ethyl-N-(thiophen-2-ylmethyl)hexan-1-amine

InChI

InChI=1S/C13H23NS/c1-3-5-7-12(4-2)10-14-11-13-8-6-9-15-13/h6,8-9,12,14H,3-5,7,10-11H2,1-2H3

InChI Key

FUXRFOHPXDHALM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCC1=CC=CS1

Origin of Product

United States

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